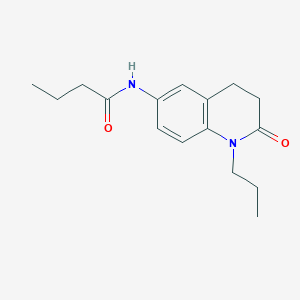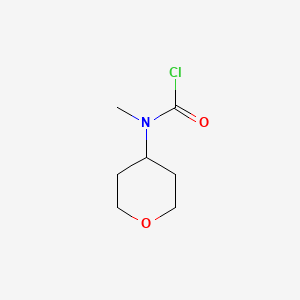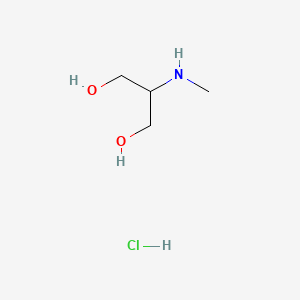
2-(Methylamino)propane-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)propane-1,3-diol hydrochloride, also known as 2-[(methylamino)methyl]propane-1,3-diol hydrochloride, is a chemical compound with the CAS Number: 2172022-66-9 . It has a molecular weight of 155.62 . The compound is stored at room temperature and it is in the form of an oil .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H . This indicates that the molecule consists of a propane-1,3-diol backbone with a methylamino group attached to the second carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155.62 , and it is in the form of an oil . The compound is stored at room temperature .Applications De Recherche Scientifique
Neurotoxicological Evaluation
- Synthesis and Neurotoxicological Properties: Zhao et al. (1992) investigated the neurotoxicological properties of potential metabolites related to 2-(methylamino)propane-1,3-diol hydrochloride, specifically examining their effects on biogenic amine levels in rats (Zhao et al., 1992).
Industrial Applications
- Synthesis of Complex Esters for Automotive Gear Lubricants: Nagendramma and Kaul (2008) focused on the synthesis of di- and triol-centered polyols like this compound for potential use in automotive gear lubricants (Nagendramma & Kaul, 2008).
Downstream Processing in Microbial Production
- Recovery and Purification in Biological Production: Xiu and Zeng (2008) discussed the importance of diols like this compound in the recovery and purification processes in the microbial production of chemicals (Xiu & Zeng, 2008).
Solubility Research
- Solubility Studies in Pharmaceutical Applications: Jouyban et al. (2010) conducted studies on the solubility of certain drugs in solutions containing compounds like this compound (Jouyban et al., 2010).
Organic-Inorganic Hybrid Materials
- Synthesis of Organic-Inorganic Hybrids: Research by Li et al. (2015) included the use of derivatives of this compound in the synthesis of octamolybdate-based organic-inorganic hybrids (Li et al., 2015).
Crystallography and Computational Studies
- Structural Analysis of Cathinones: Nycz et al. (2011) used structural analogs of this compound in crystallography and computational studies of cathinones (Nycz et al., 2011).
Synthetic Chemistry
- Synthesis of Organic Compounds: Hajji et al. (2003) reported the chemoselective reaction of derivatives of this compound for the synthesis of 1,3-oxazolidines and 1,3-dioxolanes (Hajji et al., 2003).
In Vivo Medical Applications
- Use as a Carbon Dioxide Buffer: Nahas (1959) explored the use of a compound structurally related to this compound as an intravenous carbon dioxide buffer in dogs (Nahas, 1959).
Pharmaceutical Research
- Review of Immunosuppressant Analogs: Xu Yun-gen (2008) reviewed the development of FTY720, an analog of this compound, highlighting its potential in treating various disorders and diseases (Xu Yun-gen, 2008).
Safety and Hazards
The safety information for 2-(Methylamino)propane-1,3-diol hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-(methylamino)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-4(2-6)3-7;/h4-7H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGMVKUSYVFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)

![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)
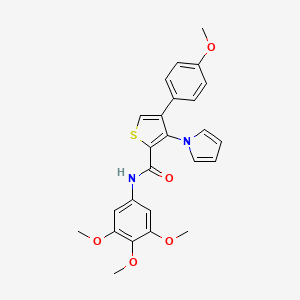
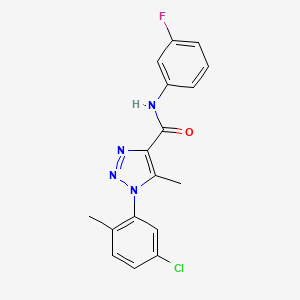
![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)
